molecular formula C9H6Cl2N2 B3283440 3,6-Dichloro-2-methylquinoxaline CAS No. 76672-21-4

3,6-Dichloro-2-methylquinoxaline

Cat. No.: B3283440
CAS No.: 76672-21-4
M. Wt: 213.06 g/mol
InChI Key: NNDXOASLJBGNDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes have been developed for the preparation of 3,6-Dichloro-2-methylquinoxaline. Researchers have focused on green chemistry and cost-effective methods. One such method involves the reaction of 7-CHLORO-3-METHYLQUINOXALIN-2(1H)-ONE with appropriate reagents to yield the desired compound .


Chemical Reactions Analysis

Chloroquine inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This accumulation of toxic heme ultimately kills the parasite. The mechanism of action involves antagonizing the effects of opioids, effectively reversing their actions .

Scientific Research Applications

Chromatographic Analysis and Derivatisation Agent

3,6-Dichloro-2-methylquinoxaline has been involved in the derivatization of methylglyoxal, a dicarbonyl compound. McLellan and Thornalley (1992) detailed its use in a liquid chromatographic fluorimetric assay of methylglyoxal, showcasing its application in chemical and biological systems. The study emphasizes the compound's role in chromatography and its suitability for assay and internal standardization in trace analysis of methylglyoxal (McLellan & Thornalley, 1992).

Antimicrobial Activity

In a study on the synthesis of new quinoxaline derivatives, Singh et al. (2010) explored the antimicrobial properties of these compounds. They found that replacing the C2 chlorine with an ether linkage led to enhanced antimicrobial activity. This study provides insights into the potential of this compound derivatives for antimicrobial applications (Singh et al., 2010).

Anti-Tubercular Properties

Srinivasarao et al. (2020) synthesized novel quinoxaline-1,4-di-N-oxide derivatives with significant anti-tubercular activity. Their research indicates the potential of this compound derivatives in the treatment of tuberculosis (Srinivasarao et al., 2020).

Determination in Biological Samples

Ohmori et al. (1987) developed a method for determining methylglyoxal in biological samples using this compound. This highlights its use in analytical chemistry, specifically in gas chromatography with electron-capture detection (Ohmori et al., 1987).

Corrosion Inhibition

Forsal et al. (2010) studied the use of 6-methylquinoxalin-2(1H)-one (a related compound) as a corrosion inhibitor for steel in acidic media. This research suggests the potential of similar quinoxaline derivatives, including this compound, in corrosion inhibition applications (Forsal et al., 2010).

Mass Spectrometry and Biological Activity Modeling

Tayupov et al. (2021) utilized mass spectrometry to study thebiological activity of quinoxalin derivatives, including 2-methylquinoxalin. Their work contributes to understanding the biological and pharmacological properties of quinoxaline compounds, providing a foundation for research into this compound's applications in these fields (Tayupov et al., 2021).

Properties

IUPAC Name

3,6-dichloro-2-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-9(11)13-8-4-6(10)2-3-7(8)12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDXOASLJBGNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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